Dimaprit dihydrochloride
Description
Historical Context of Histamine (B1213489) Receptor Agonist Discovery and Pharmacological Classification
The journey to understanding histamine's diverse roles in the body is a story of meticulous scientific inquiry. Initially identified as a potent stimulant of smooth muscle contraction and a mediator of allergic responses, it became evident that not all of histamine's effects could be blocked by the first generation of antihistamines. imrpress.comacs.orgnih.gov This observation led to the groundbreaking hypothesis by Ash and Schild in 1966, postulating the existence of more than one type of histamine receptor. imrpress.comnews-medical.nettandfonline.com
The subsequent development of specific agonists and antagonists confirmed this theory, leading to the pharmacological classification of histamine receptors. The first class, termed H1 receptors, were those blocked by conventional antihistamines. The second, designated H2 receptors, were insensitive to these drugs but were found to mediate responses like gastric acid secretion. news-medical.nettandfonline.comwikipedia.org The discovery of H2 receptors was solidified in 1972 by Sir James W. Black and his team, who developed a series of compounds that could selectively block these effects, leading to the development of blockbuster anti-ulcer drugs like cimetidine (B194882). news-medical.nettandfonline.comwikipedia.org The development of selective agonists, such as dimaprit (B188742), was a crucial parallel effort, providing the tools to selectively activate and study the function of these newly identified H2 receptors. ucl.ac.uk Further research has since identified two more histamine receptor subtypes, H3 and H4, each with distinct pharmacological profiles and physiological roles. news-medical.netwikipedia.orgimrpress.comnih.gov
Significance of Dimaprit Dihydrochloride (B599025) as a Selective Pharmacological Probe for H2 Receptors
Dimaprit dihydrochloride emerged as a highly valuable research tool due to its remarkable selectivity for the histamine H2 receptor. medchemexpress.comtocris.comhellobio.com It exhibits potent agonist activity at H2 receptors while having negligible effects on H1 and H3 receptors. medchemexpress.comcaymanchem.com This high degree of selectivity allows researchers to isolate and study the specific physiological and cellular responses mediated by H2 receptor activation, without the confounding effects of activating other histamine receptor subtypes.
The use of dimaprit has been instrumental in a wide array of research applications. For instance, it has been used to investigate the role of H2 receptors in gastric acid secretion, a function that was pivotal in the initial characterization of this receptor subtype. medchemexpress.comszabo-scandic.com Beyond the stomach, dimaprit has been employed to explore the cardiovascular effects of H2 receptor activation, including vasodilation. sigmaaldrich.com Its ability to be administered systemically and produce central effects has also made it a valuable tool for studying the role of H2 receptors within the central nervous system. tocris.comrndsystems.com Furthermore, studies have utilized dimaprit to investigate the immunomodulatory functions of H2 receptors, such as the inhibition of antibody production and T-cell proliferation. sigmaaldrich.comnih.gov
Overview of Histamine Receptor Subtypes and Their Diverse Physiological Functions
Histamine exerts its wide-ranging effects by binding to four distinct G protein-coupled receptors (GPCRs), each with a unique tissue distribution and signaling pathway. news-medical.netwikipedia.orgnih.gov
| Receptor Subtype | Primary Location(s) | Key Physiological Functions |
| H1 Receptor | Smooth muscle, endothelial cells, central nervous system | Allergic responses (bronchoconstriction, vasodilation, increased vascular permeability), wakefulness, and neurotransmission. wikipedia.orgresearchgate.net |
| H2 Receptor | Gastric parietal cells, cardiac muscle, mast cells, central nervous system | Stimulation of gastric acid secretion, increase in heart rate and contractility, relaxation of smooth muscle, and modulation of immune responses. wikipedia.orgsigmaaldrich.comresearchgate.net |
| H3 Receptor | Central and peripheral nervous system | Presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters (e.g., dopamine, serotonin (B10506), acetylcholine). wikipedia.orgnih.gov |
| H4 Receptor | Immune cells (e.g., eosinophils, mast cells, T-cells), bone marrow | Regulation of immune responses, including chemotaxis and cytokine production, and plays a role in inflammatory conditions. wikipedia.orgfrontiersin.orgresearchgate.net |
The distinct functions of these receptor subtypes underscore the importance of selective pharmacological agents like dimaprit to dissect their individual contributions to health and disease.
Research Rationale and Academic Importance of Investigating this compound's Actions
The investigation of this compound's actions is driven by the fundamental need to understand the precise roles of the histamine H2 receptor in various physiological and pathophysiological processes. By selectively activating H2 receptors, researchers can elucidate their involvement in a multitude of biological systems.
The academic importance of studying dimaprit lies in its utility as a pharmacological tool to:
Define Receptor Function: Elucidate the specific downstream signaling pathways activated by H2 receptor stimulation in different cell types and tissues. conicet.gov.ar
Probe Physiological Processes: Investigate the contribution of H2 receptors to complex physiological functions such as gastric acid secretion, cardiovascular regulation, and neurotransmission. medchemexpress.comnih.gov
Understand Disease Mechanisms: Explore the role of H2 receptor dysregulation in various diseases, including inflammatory conditions and certain types of cancer. nih.gov For example, studies have examined the effects of dimaprit on inflammatory cytokine production and its potential influence on tumorigenesis. nih.gov
Facilitate Drug Discovery: While dimaprit itself is primarily a research compound, the knowledge gained from its use can inform the development of new therapeutic agents that target the H2 receptor with greater specificity and efficacy.
In addition to its primary action as an H2 agonist, some research has indicated that dimaprit can also inhibit neuronal nitric oxide synthase (nNOS) at higher concentrations, an activity that provides another avenue for investigation. medchemexpress.comtocris.comhellobio.com The continued study of this compound is therefore essential for advancing our fundamental understanding of histamine pharmacology and for identifying new therapeutic strategies targeting the H2 receptor.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23256-33-9 |
|---|---|
Molecular Formula |
C6H16ClN3S |
Molecular Weight |
197.73 g/mol |
IUPAC Name |
3-(dimethylamino)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |
InChI Key |
XFELLTMDCGRCBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCSC(=N)N.Cl |
Other CAS No. |
23256-33-9 |
Pictograms |
Irritant |
Related CAS |
65119-89-3 (Parent) |
Synonyms |
Dihydrochloride, Dimaprit Dimaprit Dimaprit Dihydrochloride Dimaprit Maleate (1:1) |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Dimaprit Dihydrochloride
Histamine (B1213489) H2 Receptor Binding and Selectivity Profiles of Dimaprit (B188742) Dihydrochloride (B599025)
Dimaprit, or S-[3-(N,N-dimethylamino)propyl]isothiourea, is recognized as a potent and highly specific agonist for the histamine H2 receptor. nih.govdntb.gov.ua Its interaction with the H2 receptor has been extensively characterized to understand its affinity, efficacy, and selectivity compared to other histamine receptor subtypes.
Dimaprit demonstrates a strong ability to bind to and activate the histamine H2 receptor, leading to a robust cellular response. Its efficacy is often compared to that of histamine, the endogenous ligand. In studies on HL-60 human promyelocytic leukemia cells, dimaprit was shown to induce a 30-fold increase in cyclic AMP (cAMP) levels with a half-maximal effective concentration (EC50) of 5.7 x 10⁻⁶ M. nih.gov Further studies in Chinese hamster ovary (CHO) cells expressing the human H2 receptor determined a log EC50 value of -5.19 for its agonist activity. nih.gov
The intrinsic efficacy of dimaprit indicates that it is a full agonist in many systems, capable of producing a maximal response similar to that of histamine. nih.gov For instance, on the guinea-pig right atrium, dimaprit exhibited 71% of the activity of histamine with a similar maximal response. nih.gov However, its efficacy can be influenced by the cellular environment; in particulate preparations from guinea-pig ventricle, dimaprit acted as a partial agonist in the presence of GTP but became a full agonist when the non-hydrolyzable GTP analog GppNHp was present. cornell.edu
Quantitative Agonist Profile of Dimaprit at the H2 Receptor
| Parameter | Value | System | Reference |
|---|---|---|---|
| EC50 (cAMP increase) | 5.7 µM | HL-60 Cells | nih.gov |
| log EC50 (CRE-SPAP production) | -5.19 | CHO cells (human H2R) | nih.gov |
| Relative Activity (vs. Histamine) | 71% | Guinea-pig right atrium | nih.gov |
| Relative Activity (vs. Histamine) | 17.5% | Rat uterus | nih.gov |
A key pharmacological feature of dimaprit is its remarkable selectivity for the H2 receptor over other histamine receptor subtypes (H1, H3, and H4). nih.gov This specificity makes it a valuable tool for distinguishing H2 receptor-mediated effects from those of other histamine receptors. nih.gov
Pharmacological assays have demonstrated that dimaprit has negligible activity at H1 receptors, exhibiting less than 0.0001% of the activity of histamine at this subtype. nih.gov While some reviews make broad statements that certain H2 agonists can show activity across all histamine receptor subtypes, specific investigations into dimaprit's pharmacology consistently highlight its high degree of selectivity for the H2 receptor. imrpress.com This selectivity is crucial for its use in experimental models to probe the specific physiological and pathological roles of H2 receptor activation. nih.govnih.govnih.govnih.govnih.gov
Selectivity Profile of Dimaprit
| Receptor Subtype | Relative Activity (vs. Histamine) | Reference |
|---|---|---|
| H1 Receptor | < 0.0001% | nih.gov |
| H2 Receptor | Highly potent and specific agonist activity | nih.govdntb.gov.ua |
| H3 Receptor | Not a significant agonist | nih.gov |
| H4 Receptor | Low affinity/activity | imrpress.comnih.gov |
Intracellular Signaling Pathways Mediated by Dimaprit Dihydrochloride at H2 Receptors
Activation of the histamine H2 receptor by dimaprit initiates a cascade of intracellular signaling events. While classically associated with the adenylyl cyclase pathway, evidence also points to the involvement of non-canonical signaling routes.
The histamine H2 receptor is a G-protein-coupled receptor (GPCR) that canonically signals through the stimulatory G-protein, Gs. imrpress.com Upon binding of an agonist like dimaprit, the H2 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the Gs protein. This activation causes the Gs alpha subunit to dissociate and interact directly with adenylyl cyclase, a membrane-bound enzyme. imrpress.comnih.gov Studies in various tissues, including guinea-pig lung parenchyma and cardiac muscle, have confirmed that dimaprit produces a dose-dependent stimulation of adenylyl cyclase activity. cornell.edunih.gov This Gs-mediated activation of adenylyl cyclase is the primary and most well-characterized signaling event following H2 receptor stimulation. imrpress.com
The activation of adenylyl cyclase by the Gs protein leads to the catalytic conversion of ATP into the second messenger cyclic AMP (cAMP). imrpress.com Stimulation with dimaprit can lead to substantial increases in intracellular cAMP concentration, as evidenced by the 30-fold increase observed in HL-60 cells. nih.gov The rise in cAMP levels triggers a downstream signaling cascade, primarily through the activation of Protein Kinase A (PKA). wikipedia.org PKA, in turn, phosphorylates a variety of cellular substrate proteins, including enzymes and transcription factors, which ultimately orchestrates the final physiological response, such as gastric acid secretion or smooth muscle relaxation. imrpress.comnih.gov
Beyond the canonical Gs-cAMP pathway, research indicates that the H2 receptor can also engage in alternative or "non-canonical" signaling. imrpress.comphysiology.org There is evidence that the H2 receptor can couple to G-proteins of the Gq family, which are responsible for activating Phospholipase C (PLC). imrpress.comnih.gov The activation of PLC leads to the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.camdpi.com
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. mdpi.comnih.gov Studies using the endogenous agonist histamine in HL-60 cells have shown that H2 receptor activation can increase both IP3 levels and intracellular Ca2+ concentration, an effect attributed to the release of Ca2+ from intracellular stores. nih.gov This suggests that a single H2 receptor is capable of dual signaling, simultaneously activating both adenylyl cyclase and phospholipase C, likely through coupling to different G-proteins. physiology.orgnih.gov
Non-Histamine Receptor Mediated Mechanisms of this compound
Nitric Oxide Synthase (nNOS) Inhibition and Associated Molecular Effects
A notable non-histamine receptor-mediated action of this compound is its ability to inhibit neuronal nitric oxide synthase (nNOS). This inhibitory effect is concentration-dependent, with a reported IC50 value of 49 ± 14 μM for the inhibition of rat brain NOS. nih.govnih.gov The structural similarity between dimaprit and L-arginine, the endogenous substrate for NOS, is believed to be the basis for this interaction. nih.govnih.gov The inhibition of nNOS by dimaprit occurs within the same concentration range as its agonist activity at H2 and H3 receptors. nih.govnih.gov
The molecular structure of dimaprit analogues has been shown to significantly influence their nNOS inhibitory properties. For instance, shortening the propyl chain to an ethyl chain enhances inhibitory activity. nih.gov Furthermore, the removal of one or both methyl groups from the non-isothiourea nitrogen of dimaprit also improves its nNOS inhibitory capabilities. nih.govnih.gov Conversely, nitrosylation of the isothiourea group in dimaprit leads to a decrease in its nNOS inhibitory activity. nih.govnih.gov
| Compound | Modification from Dimaprit | nNOS Inhibitory Activity (IC50) |
|---|---|---|
| Dimaprit | - | 49 ± 14 μM |
| Aminopropylisothiourea | Removal of both methyl groups | 4.1 ± 0.9 μM |
| Methylaminopropylisothiourea | Removal of one methyl group | 7.6 μM |
In Vitro and Ex Vivo Experimental Investigations of Dimaprit Dihydrochloride
Studies in Cultured Cell Lines and Primary Cell Systems
Investigations in Immunological Cells (e.g., Macrophages, Monocytes, Mast Cells, Neutrophils)
Dimaprit (B188742) dihydrochloride (B599025) exhibits significant modulatory effects on a range of immune cells, influencing inflammatory responses and cellular activation.
Dimaprit has been shown to dose-dependently inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in in vitro models using mouse peritoneal macrophages and human peripheral blood monocytes. In a study examining the effects on lipopolysaccharide (LPS)-stimulated cells, Dimaprit demonstrated a potent inhibitory effect with a half-maximal inhibitory concentration (IC50) of 1 microM for both cell types. This inhibition of TNF-α production was found to be reversible by the histamine (B1213489) H2 receptor antagonist, cimetidine (B194882), confirming the involvement of the H2 receptor in this process. Furthermore, investigations revealed that Dimaprit dose-dependently suppressed TNF-α mRNA in human peripheral blood monocytes, suggesting a regulatory role at the transcriptional level. nih.govnih.gov Another study also reported a concentration-dependent inhibition of LPS-induced TNF-α production by Dimaprit in macrophages. nih.gov
| Cell Type | Stimulant | Effect of Dimaprit | IC50 Value | Reversibility by Cimetidine | Effect on TNF-α mRNA |
|---|---|---|---|---|---|
| Mouse Peritoneal Macrophages | LPS | Dose-dependent inhibition | 1 microM | Yes | Not Reported |
| Human Peripheral Blood Monocytes | LPS | Dose-dependent inhibition | 1 microM | Yes | Dose-dependent suppression |
Dimaprit has demonstrated a significant inhibitory effect on anaphylactic histamine release from rat peritoneal mast cells. nih.gov Treatment with Dimaprit at concentrations of 6 µM and 60 µM for 20 minutes resulted in a notable reduction in histamine release. nih.gov The inhibitory action was found to be time-dependent, with significant effects observed after 1 to 20 minutes of treatment at 6 µM and 5 to 20 minutes at 60 µM. nih.gov Interestingly, this inhibition of histamine release was not reversed by the H2-antagonist cimetidine, suggesting a mechanism that may not solely involve H2-receptor stimulation. nih.gov However, the diminished release was restored by the H3-selective antagonist thioperamide (B1682323) in a dose-dependent manner. This finding suggests the involvement of H3-like receptors in the negative feedback regulation of histamine release from mast cells. nih.gov
| Dimaprit Concentration | Treatment Duration | Effect on Histamine Release | Reversibility by Cimetidine | Reversibility by Thioperamide |
|---|---|---|---|---|
| 6 µM | 20 min | Significant inhibition | No | Dose-dependent restoration |
| 60 µM | 20 min | Significant inhibition | No | Dose-dependent restoration |
The effect of Dimaprit on immune cell activation, particularly on lymphocytes, appears to be complex. One study found that Dimaprit at concentrations of 10⁻⁵ M and 10⁻⁴ M increased the response of rat spleen cells to the T-cell mitogen Concanavalin A. nih.gov This enhanced response was suggested to be associated with an inhibitory effect on T-suppressor cell activity rather than a direct stimulation of lymphocyte proliferation or interference with monocyte/macrophage functions. nih.gov Higher concentrations of Dimaprit were reported to be cytotoxic. nih.gov The stimulatory effects were not reversed by the H2-receptor antagonist cimetidine. nih.gov
Conversely, another study on mitogen-stimulated human lymphocyte proliferation reported that Dimaprit had a profound inhibitory effect on proliferation. nih.gov This anti-proliferative effect was not reversed by the H2-receptor antagonists cimetidine or metiamide (B374674), leading to the suggestion that this action may not be mediated via conventional H2-receptors. nih.gov
Applications in Epithelial Cell Models (e.g., Gastric Epithelial Cells, Breast Epithelial Cells)
In vitro studies have utilized guinea pig gastric mucosa to investigate the effects of Dimaprit and its analogs on gastric acid secretion. This preparation is a valuable model for studying the direct actions of stimulants and inhibitors on oxyntic cells. rndsystems.com These studies have confirmed Dimaprit as a highly specific H2-receptor agonist that evokes acid secretion. rndsystems.com
Specific research on the direct effects of Dimaprit Dihydrochloride on breast epithelial cells in vitro is not extensively documented in the reviewed literature. While studies have investigated the expression of histamine receptors in breast cancer cell lines, the direct functional consequences of Dimaprit administration on these cells are not detailed.
Analysis of Cellular Proliferation and DNA Synthesis in Research Models
Dimaprit has been shown to influence cellular proliferation and DNA synthesis in various research models, with effects appearing to be cell-type dependent. In a study on fibrosarcoma-bearing mice, Dimaprit added to tumor cell cultures at a concentration of 10⁻⁴ M inhibited the incorporation of ³H-thymidine, a marker of DNA synthesis. nih.gov This anti-tumor activity was suggested to be independent of the H2-receptor, as histamine did not produce the same effect. nih.gov
In contrast, another study found that Dimaprit stimulated cell proliferation in dimethylhydrazine-induced colonic carcinomata. This effect was inhibited by H2 receptor antagonists, indicating an H2-receptor mediated mechanism in this cancer model. nih.gov Furthermore, investigations on human melanoma cells revealed that Dimaprit and its derivatives exhibited antiproliferative effects, with the toxicity not being blocked by the H2 antagonist cimetidine. glpbio.com
| Cell/Tissue Model | Parameter Measured | Effect of Dimaprit | H2-Receptor Involvement |
|---|---|---|---|
| Fibrosarcoma Cells | ³H-thymidine incorporation | Inhibition | Likely Independent |
| Dimethylhydrazine-induced Colonic Carcinomata | Cell Proliferation | Stimulation | Mediated |
| Human Melanoma Cells | Cell Survival (Toxicity) | Antiproliferative | Not Mediated |
Research in Neuronal and Glial Cell Cultures and Associated Cellular Processes
Studies on isolated neuronal preparations have revealed the direct effects of Dimaprit on neural activity. In myenteric neurons of the guinea pig small intestine, Dimaprit mimics the actions of histamine, causing membrane depolarization, an increase in input resistance, and augmented excitability leading to repetitive spike discharge. These effects were observed in 80% of trials and were consistently antagonized by the H2 antagonist cimetidine. This suggests that Dimaprit directly influences enteric nervous function through H2 receptor activation.
Further research into its central nervous system effects showed that Dimaprit, when administered into the lateral brain ventricle of rats, impacts neurotransmitter systems. It produced a 30% decrease in hypothalamic noradrenaline and a subsequent 50% increase in its metabolite, 3-methoxy-4-hydroxyphenylglycol, indicating an effect on noradrenaline release. However, it had a negligible effect on the serotonin (B10506) system. It is important to note that high concentrations of Dimaprit administered directly into the cerebral ventricle have been shown to induce brain necrosis, a neurotoxic effect suggested to be independent of H2 receptor activation.
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Myenteric Neurons (Guinea Pig) | Mimicked histamine actions: caused membrane depolarization, increased input resistance, and augmented excitability. Effects were blocked by cimetidine. | |
| Rat Brain (in vivo, intraventricular administration) | Decreased hypothalamic noradrenaline by 30% and increased its metabolite. Negligible effect on the serotonin system. | |
| Rat Brain (in vivo, intraventricular administration) | High doses (100 µg) induced brain necrosis, suggesting potential neurotoxicity independent of H2 receptors. |
Receptor Expression and Functional Characterization in Recombinant Cell Systems
Recombinant cell systems, which allow for the study of specific receptors in a controlled environment, have been instrumental in characterizing the activity of Dimaprit. In Chinese hamster ovary (CHO) cells transfected to express histamine H2 receptors, Dimaprit stimulation led to a desensitization and internalization of the H2 receptors. Functional interaction studies in these cells also demonstrated that pre-stimulation of H1 histamine receptors for 60 minutes resulted in a smaller Dimaprit-evoked increase in cyclic AMP (cAMP). This suggests a functional cross-talk or heterodimerization between H1 and H2 receptors. Dimaprit is noted for being a highly specific H2-receptor agonist with less than 0.0001% of the activity of histamine on H1-receptors.
| Cell System | Receptor(s) Expressed | Key Findings | Reference |
|---|---|---|---|
| Chinese Hamster Ovary (CHO) Cells | Histamine H2 Receptor (transfected) | Dimaprit stimulation caused desensitization and internalization of H2 receptors. | |
| Chinese Hamster Ovary (CHO) Cells | Histamine H1 and H2 Receptors (transfected) | Pre-stimulation of H1 receptors reduced the subsequent Dimaprit-induced increase in cAMP, indicating functional receptor cross-talk. |
Research in Isolated Organ and Tissue Preparations
Gastrointestinal Smooth Muscle Activity and Ion Transport Studies (e.g., Gastric Fundus, Colon, Myenteric Neurons)
In vitro studies on gastrointestinal tissues have revealed complex, concentration-dependent effects of Dimaprit. On isolated smooth muscle cells from the guinea pig ileum, Dimaprit exhibited a dual effect: relaxation at very low concentrations (10⁻¹⁷–10⁻¹³ M) and contraction at higher concentrations (>10⁻¹³ M). The relaxant effect was prevented by the H2 blocker famotidine, confirming H2 receptor mediation. In contrast, the contractile effect was abolished by atropine, suggesting it involves cholinergic pathways rather than histamine receptors.
Investigations into ion transport in human colonic mucosa showed that Dimaprit (at 1 mM) did not alter the short-circuit current. This indicates that, unlike histamine which stimulates chloride secretion via H1 receptors, H2 receptor activation by Dimaprit does not play a role in this process in the human colon. In studies of myenteric neurons within the guinea-pig small intestine, Dimaprit mimicked the excitatory effects of histamine, including membrane depolarization and increased excitability, an action mediated by H2 receptors.
| Tissue Preparation | Species | Observed Effect | Mediating Receptor/Pathway | Reference |
|---|---|---|---|---|
| Isolated Ileal Smooth Muscle Cells | Guinea Pig | Relaxation (at 10⁻¹⁷–10⁻¹³ M); Contraction (at >10⁻¹³ M) | H2 Receptor (Relaxation); Cholinergic (Contraction) | |
| Voltage Clamped Colon | Human | No alteration of short-circuit current (no effect on ion transport) | N/A (H2 receptor stimulation inactive) | |
| Myenteric Neurons | Guinea Pig | Membrane depolarization, augmented excitability | H2 Receptor |
Cardiovascular Tissue Responses (e.g., Isolated Atria, Aortic Strips, Papillary Muscles)
Dimaprit has been shown to exert significant effects on isolated cardiovascular tissues, primarily through H2 receptor stimulation. In human papillary muscles from non-failing hearts, Dimaprit produced concentration-dependent positive inotropic effects, increasing the force of contraction. Similarly, in isolated guinea-pig atria and papillary muscle, Dimaprit demonstrated positive chronotropic (increased rate) and inotropic effects.
Studies on vascular tissue, such as rabbit aortic strips, have demonstrated the vasorelaxant properties of Dimaprit. The H2-receptor-induced relaxation was, however, found to be greatly attenuated in mature rabbits compared to young ones. In anesthetized cats, Dimaprit caused vasodilation in the femoral vascular bed and reduced peripheral vascular resistance.
| Tissue Preparation | Species | Observed Effect | Reference |
|---|---|---|---|
| Papillary Muscles | Human | Positive inotropic effect (increased contraction force). | |
| Isolated Atria & Papillary Muscle | Guinea Pig | Positive chronotropic and inotropic effects. | |
| Aortic Strips | Rabbit | Vasorelaxation, attenuated in mature animals. | |
| Femoral Vascular Bed | Cat | Vasodilation. |
Respiratory System Tissue Reactivity (e.g., Bronchoconstriction in Guinea Pig Trachea)
In vitro experiments using guinea pig respiratory tissues have demonstrated the bronchodilator activity of Dimaprit. When applied to tracheal spirals and parenchymal strips that were pre-constricted with an H1 receptor agonist or carbachol, Dimaprit induced relaxation. This relaxant effect was inhibited by the H2-receptor antagonist metiamide, confirming that the bronchodilation is mediated through H2 receptors.
| Tissue Preparation | Species | Condition | Observed Effect | Reference |
|---|---|---|---|---|
| Tracheal Spirals & Parenchymal Strips | Guinea Pig | Pre-constricted with H1 agonist or carbachol | Relaxation (Bronchodilation). |
In Vitro Anti-Tumor Activity Assays in Cellular Models
Dimaprit has been investigated for its potential anti-tumor properties in cellular models. In cultures of fibrosarcoma tumor cells, the addition of Dimaprit at a concentration of 10⁻⁴ M resulted in the inhibition of ³H-thymidine incorporation. This finding suggests that Dimaprit can inhibit cell division and proliferation in this cancer cell line. Interestingly, embryonic cell cultures were unaffected, indicating a degree of selectivity for the tumor cells. The study noted that this anti-tumor activity is likely independent of the H2 receptor, as other histamine agonists like impromidine (B1671804) had no effect on the tumor cell cultures.
| Cellular Model | Concentration | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Fibrosarcoma Tumor Cells | 10⁻⁴ M | Inhibited incorporation of ³H-thymidine. | Inhibition of cell division; likely H2-independent. | |
| Embryonic Cells | 10⁻⁴ M | No effect on ³H-thymidine incorporation. | N/A |
Dimaprit Dihydrochloride in Preclinical Animal Model Systems
Gastrointestinal System Physiology and Pathophysiology Models
Dimaprit (B188742) has been instrumental in elucidating the function of histamine (B1213489) H2 receptors in the gastrointestinal tract, from regulating gastric acid to influencing motility and inflammatory responses.
Preclinical studies in various animal models have confirmed the potent effect of Dimaprit as a secretagogue for gastric acid, acting via H2 receptor stimulation. In conscious cats with gastric fistulas, Dimaprit was shown to produce higher maximal acid secretion responses than histamine itself. nih.gov This effect was potentiated by the H1 receptor antagonist pyrilamine, suggesting a complex interplay between histamine receptor subtypes in regulating gastric function. nih.gov The potency of Dimaprit was diminished by the H2 receptor antagonist cimetidine (B194882), confirming its mechanism of action. nih.gov Furthermore, the acid secretion stimulated by Dimaprit was observed to continue for up to 90 minutes after the infusion was stopped, indicating a prolonged physiological effect. nih.gov
In vitro studies using isolated guinea pig gastric mucosa have also been employed to study the direct effects of Dimaprit on the oxyntic cells responsible for acid secretion. rndsystems.com These preparations are valuable for assessing compounds that act directly on the acid-secreting cells. rndsystems.com The ulcerogenic potential related to potent acid secretion has also been demonstrated in guinea pigs, where Dimaprit administration was shown to induce duodenal ulcers, an effect that could be prevented by cimetidine. nih.gov
| Animal Model | Preparation | Key Findings | Reference |
| Conscious Cat | Gastric fistula | Dimaprit produced higher maximal gastric acid responses than histamine. | nih.gov |
| Conscious Cat | Gastric fistula | Cimetidine reduced the potency of Dimaprit without altering the maximal response. | nih.gov |
| Guinea Pig | In vivo | Administration of Dimaprit was shown to be ulcerogenic to the duodenum. | nih.gov |
| Guinea Pig | In vitro | Isolated gastric mucosa preparations used to study direct actions on oxyntic cells. | rndsystems.com |
While direct experimental studies of Dimaprit in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models are not extensively documented in the literature, the role of the histamine H2 receptor in intestinal inflammation provides a strong rationale for such investigations. The DSS model is widely used to mimic human ulcerative colitis by damaging the epithelial monolayer of the large intestine, which allows proinflammatory intestinal contents to penetrate into underlying tissue. nih.gov The resulting inflammation involves a complex immune response. nih.gov
Research into the broader role of histamine receptors in inflammatory bowel disease (IBD) suggests that H2 receptor signaling could be a therapeutic target. For instance, some studies have indicated that H2 receptor activation can suppress excessive inflammatory responses to bacteria in the gut. mdpi.com It has been proposed that H2 receptor agonists might be a potential treatment for IBD, possibly in combination with antagonists for other histamine receptor subtypes, like H4R, to achieve maximal benefit. mdpi.com This suggests a potential, though not yet fully explored, application for Dimaprit in preclinical IBD models like DSS-induced colitis to modulate the immune response.
Dimaprit's influence extends beyond gastric acid to affect motility and secretion in the lower gastrointestinal tract. In studies using whole-thickness segments of guinea pig distal colon, Dimaprit evoked recurrent increases in short-circuit current, an indicator of ion secretion (specifically Cl-). medchemexpress.com These cyclical secretion events were associated with large-amplitude phasic muscle contractions. medchemexpress.com The coordination between secretion and contraction was dependent on intact neural connections between the myenteric and submucosal plexuses, as severing these connections abolished the large-amplitude contractions. medchemexpress.com Both the secretory and motor effects were abolished by the H2 antagonist cimetidine, confirming the involvement of the H2 receptor. medchemexpress.com
Further investigation at the cellular level, using smooth muscle cells isolated from the guinea pig ileum, revealed dual effects of Dimaprit on contractility. At very low concentrations, it induced relaxation of cells pre-contracted with cholecystokinin (B1591339) octapeptide (CCK-8). crohnscolitisfoundation.org This relaxant effect was prevented by the H2 blocker famotidine. crohnscolitisfoundation.org Conversely, at higher concentrations, Dimaprit caused contraction, an effect that was abolished by atropine, suggesting a non-histaminergic action potentially involving muscarinic receptors at these higher concentrations. crohnscolitisfoundation.org These findings indicate that longitudinal muscle cells in the guinea pig ileum possess inhibitory H2 receptors. crohnscolitisfoundation.org
Immunological and Inflammatory Disease Models
The activation of H2 receptors by Dimaprit has been shown to have significant immunomodulatory effects, particularly in downregulating the production of key pro-inflammatory cytokines.
In a mouse model of endotoxin (B1171834) shock induced by lipopolysaccharide (LPS), Dimaprit demonstrated a significant protective effect. nih.gov Administration of Dimaprit prior to the LPS challenge inhibited the subsequent surge in plasma tumor necrosis factor-alpha (TNF-alpha) by 71%. nih.gov This reduction in a critical inflammatory mediator was associated with a substantial increase in the survival rate of the animals, from 8.3% in the control group to 62.5% in the Dimaprit-treated group. nih.gov In vitro experiments corroborated these findings, showing that Dimaprit dose-dependently inhibited TNF-alpha production in mouse peritoneal macrophages and human peripheral blood monocytes. nih.gov This inhibitory effect was reversed by cimetidine, confirming it was an H2 receptor-mediated process. nih.gov
| Animal Model | Insult | Parameter Measured | Effect of Dimaprit | Reference |
| Balb/c Mouse | Lipopolysaccharide (LPS) | Plasma TNF-alpha | 71% inhibition | nih.gov |
| Balb/c Mouse | Lipopolysaccharide (LPS) | Survival Rate | Increased from 8.3% to 62.5% | nih.gov |
Dimaprit has also been evaluated in murine models of liver injury. In a model of hepatitis induced by the co-administration of galactosamine and LPS in Balb/c mice, Dimaprit profoundly reduced the inflammatory cascade. nih.gov Oral administration of Dimaprit led to a 99% reduction in the increase of plasma TNF-alpha and an 82% reduction in the elevation of L-alanine aminotransferase (ALT), a key marker of liver damage. nih.gov
In a different model using rats subjected to warm ischemia of the liver, Dimaprit treatment after reperfusion also showed protective effects. nih.gov It significantly reduced the plasma concentrations of alanine (B10760859) transaminase and aspartate transaminase by approximately 45-55% compared to control animals. nih.gov Dimaprit also reduced the infarct size by 50% and depressed the ischemia-induced increase in interleukin-12 (B1171171) levels. nih.gov These results suggest that H2 receptor activation can downregulate cytokine production and ameliorate liver injury in different pathological contexts. nih.govnih.gov
| Animal Model | Insult | Parameter Measured | Effect of Dimaprit | Reference |
| Balb/c Mouse | Galactosamine + LPS | Plasma TNF-alpha | 99% reduction in increase | nih.gov |
| Balb/c Mouse | Galactosamine + LPS | L-alanine aminotransferase (ALT) | 82% reduction in increase | nih.gov |
| Wistar Rat | Liver Ischemia/Reperfusion | Plasma Transaminases (ALT & AST) | ~50% reduction | nih.gov |
| Wistar Rat | Liver Ischemia/Reperfusion | Infarct Size | 50% reduction | nih.gov |
| Wistar Rat | Liver Ischemia/Reperfusion | Interleukin-12 | Depressed increase by 36-60% | nih.gov |
Modulation of Systemic Inflammatory Markers in Animal Studies
Dimaprit has been investigated in preclinical models for its capacity to modulate significant systemic inflammatory markers, particularly tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory responses. In experimental studies using mice, dimaprit demonstrated a notable ability to suppress the production of TNF-α under inflammatory conditions.
One study examined the effects of dimaprit in a mouse model of endotoxin shock induced by lipopolysaccharide (LPS). nih.gov Oral administration of dimaprit one hour before the LPS challenge led to a 71% inhibition of the subsequent increase in plasma TNF-α. nih.gov This intervention also corresponded with a significant increase in the survival rate of the animals. nih.gov
In a separate model of hepatitis in mice, induced by co-injection of galactosamine and LPS, dimaprit showed even more profound effects. nih.gov When administered orally prior to the inflammatory challenge, dimaprit reduced the rise in plasma TNF-α by 99%. nih.gov This was accompanied by an 82% reduction in L-alanine aminotransferase, an indicator of liver damage. nih.gov Further investigation revealed that dimaprit could dose-dependently inhibit TNF-α production in vitro in stimulated mouse peritoneal macrophages and human peripheral blood monocytes. This effect was reversible with the H2 receptor antagonist, cimetidine, and was found to be associated with the suppression of TNF-α mRNA. nih.gov These findings suggest that the activation of the histamine H2 receptor by dimaprit can downregulate the production of the critical inflammatory marker TNF-α. nih.gov
Table 1: Effect of Dimaprit on Plasma TNF-α in Mouse Inflammatory Models
| Animal Model | Inflammatory Agent(s) | Dimaprit Effect on Plasma TNF-α | Reference |
|---|---|---|---|
| Endotoxin Shock | Lipopolysaccharide (LPS) | 71% Inhibition | nih.gov |
Cardiovascular System Regulation in Experimental Animals
Studies in several anesthetized animal species, including cats, dogs, rats, and rabbits, have consistently shown that dimaprit exerts a significant influence on blood pressure and vascular tone. The compound lowers systemic arterial blood pressure in all tested species, regardless of whether it is administered via intravenous injection or continuous infusion. nih.gov This hypotensive effect is primarily attributed to its action as a vasodilator.
Intra-arterial administration of dimaprit results in pronounced vasodilatation in the femoral vascular bed. nih.gov The reduction in blood pressure is a direct consequence of a decrease in peripheral vascular resistance. nih.gov This vasodilator response is not uniform across all vascular beds; intravenous dimaprit administration leads to marked reductions in vascular resistance in coronary and gastric territories, with smaller reductions observed in skeletal muscle, intestinal, and renal vascular beds. nih.gov The depressor and vasodilator effects of dimaprit were shown to be antagonized by H2-receptor antagonists such as metiamide (B374674) and cimetidine, confirming the involvement of this receptor subtype. nih.gov
The effects of dimaprit on cardiac function appear to be secondary to its potent vasodilator properties. In studies on anesthetized cats, continuous intravenous infusions of dimaprit that caused a fall in blood pressure did so without producing any significant alteration in heart rate or cardiac output. nih.gov This finding indicates that the hypotensive effect in this model is due to the reduction in total peripheral vascular resistance rather than a direct negative impact on cardiac performance. nih.gov
Furthermore, dimaprit has been shown to increase coronary blood flow, which is associated with a marked reduction in coronary vascular resistance. nih.gov This suggests a direct dilatory effect on the coronary arteries, which could enhance blood supply to the myocardium.
Table 2: Cardiovascular Effects of Dimaprit in Anesthetized Animals
| Animal Model(s) | Parameter | Observed Effect | Reference |
|---|---|---|---|
| Cats, Dogs, Rats, Rabbits | Systemic Arterial Blood Pressure | Lowered | nih.gov |
| Cats, Dogs, Rats, Rabbits | Peripheral Vascular Resistance | Decreased (Vasodilation) | nih.gov |
| Cats | Heart Rate | No significant change | nih.gov |
| Cats | Cardiac Output | No significant change | nih.gov |
Neuropharmacological and Behavioral Studies in Rodent Models
Dimaprit has been shown to modulate centrally-mediated behaviors in rodent models. One specific area of investigation has been its effect on apomorphine-induced licking behavior in rats, a model used to study dopaminergic pathways. Intraperitoneal injection of dimaprit was found to potentiate the licking response induced by apomorphine. nih.gov This potentiation was effectively blocked by the H2 receptor antagonist famotidine, indicating that the effect is mediated through central H2 receptors and suggesting an interaction between histaminergic and dopaminergic systems in modulating this stereotyped behavior. nih.gov
Other research in urethane-anesthetized rats demonstrated that when administered directly into the brain ventricles, dimaprit produced analeptic (stimulant) effects. These effects included ventilatory stimulation, a positive corneal reflex, and an increased susceptibility to pain. These central stimulatory effects suggest that dimaprit can influence arousal and sensory processing, although the study concluded these specific analeptic properties were likely not mediated by H2-receptors.
Investigations into the neurochemical effects of dimaprit in the rat brain have revealed specific interactions with catecholaminergic systems, particularly the noradrenaline system. When administered into the lateral brain ventricle, dimaprit produced a 30% decrease in the concentration of noradrenaline in the hypothalamus. researchgate.net Correspondingly, the level of 3-methoxy-4-hydroxyphenylglycol, a major metabolite of noradrenaline, was increased by 50% two hours after administration. researchgate.net This suggests that dimaprit enhances the release and turnover of noradrenaline in this brain region. researchgate.net This neurochemical change was associated with increased locomotor activity in rats. researchgate.net
In contrast to its effects on the noradrenergic system, dimaprit was found to have a negligible effect on the serotonin (B10506) system. researchgate.net Unlike other histamine agonists such as 4-methylhistamine, dimaprit did not decrease serotonin levels or increase its metabolite, 5-hydroxyindoleacetic acid. researchgate.net This indicates a degree of selectivity in its interaction with different monoaminergic neurotransmitter systems in the rat brain. researchgate.net
Table 3: Neuropharmacological Profile of Centrally Administered Dimaprit in Rats
| System/Behavior | Model | Key Finding | Reference |
|---|---|---|---|
| Behavioral Modulation | Apomorphine-Induced Licking | Potentiated licking response | nih.gov |
| Neurotransmitter System | Hypothalamic Noradrenaline | Decreased concentration by 30% | researchgate.net |
| Neurotransmitter System | Hypothalamic Serotonin | Negligible effect | researchgate.net |
Oncology Research in Experimental Tumor Models
Evaluation of Anti-Tumor Activity in Fibrosarcoma-Bearing Mice
In preclinical studies involving fibrosarcoma-bearing mice, Dimaprit, a selective histamine H2-receptor agonist, has demonstrated notable anti-tumor effects. nih.gov Daily intraperitoneal administration of Dimaprit to these mice resulted in a discernible decrease in the rate of tumor growth and a concurrent increase in the survival of the animals. nih.gov This suggests a direct or indirect inhibitory effect of the compound on the progression of fibrosarcoma in this specific in vivo model. nih.gov
The in vivo anti-tumor activity of Dimaprit was observed in studies utilizing fibrosarcoma cells. nih.gov The research indicated that the administration of Dimaprit led to a reduction in tumor proliferation and an enhancement of host survival, highlighting its potential as a compound of interest in oncology research. nih.gov
Anti-Tumor Activity of Dimaprit in Fibrosarcoma-Bearing Mice
| Parameter | Observation | Reference |
|---|---|---|
| Tumor Growth | Decreased | nih.gov |
| Survival | Increased | nih.gov |
Cellular Mechanisms Underlying Observed Anti-Tumor Effects
The cellular mechanisms underpinning the anti-tumor activity of Dimaprit in the context of fibrosarcoma have been investigated through in vitro studies. nih.gov When Dimaprit was introduced to tumor cell cultures, it was found to inhibit the incorporation of 3H-thymidine. nih.gov This finding is significant as the uptake of 3H-thymidine is a well-established marker of DNA synthesis and cellular proliferation. Therefore, the inhibition of this process by Dimaprit points towards a direct anti-proliferative effect on the tumor cells. nih.gov
Cellular Effects of Dimaprit on Fibrosarcoma Cells
| Cellular Process | Effect of Dimaprit | Underlying Mechanism | Reference |
|---|---|---|---|
| Cellular Proliferation | Inhibited | Decreased incorporation of 3H-thymidine | nih.gov |
| Receptor Involvement | Likely H2-independent | Histamine and impromidine (B1671804) had no effect | nih.gov |
Other Physiological Systems (e.g., Skin Barrier Repair)
Beyond its application in oncology research, Dimaprit Dihydrochloride (B599025) has been studied in the context of other physiological systems, notably in the process of skin barrier repair. The integrity of the skin barrier is crucial for protection against environmental insults and for maintaining hydration. Research in hairless mice has shown that the topical application of Dimaprit, acting as a histamine H2-receptor agonist, delayed the recovery of the skin barrier after it was experimentally disrupted. mdpi.com
This effect is measured by transepidermal water loss (TEWL), a key indicator of skin barrier function. mdpi.com An increased TEWL signifies a compromised barrier. The application of Dimaprit was found to impede the normalization of TEWL rates, suggesting that activation of the H2-receptor by this agonist has a negative impact on the repair mechanisms of the epidermal barrier. mdpi.com This is in contrast to histamine H2-receptor antagonists, which have been shown to accelerate skin barrier repair. mdpi.comnih.gov These findings indicate that the histamine H2-receptor plays a role in the modulation of epidermal barrier function. mdpi.comnih.gov
Effect of Dimaprit on Skin Barrier Recovery
| Experimental Model | Parameter Measured | Effect of Dimaprit Application | Reference |
|---|---|---|---|
| Hairless Mice (after tape stripping) | Transepidermal Water Loss (TEWL) | Delayed skin barrier recovery | mdpi.com |
Structure Activity Relationship Sar and Analog Design of Dimaprit Dihydrochloride
Elucidation of Key Structural Features for Histamine (B1213489) H2 Receptor Agonism
Dimaprit (B188742), chemically known as S-(3-(N,N-dimethylamino)propyl)isothiourea, is a selective histamine H2 receptor agonist. medchemexpress.cn Its structure-activity relationship reveals several key features essential for its agonist activity. Theoretical studies and comparisons with histamine have led to the proposal of interaction models with the H2 receptor. One prominent model suggests that the isothiourea moiety of Dimaprit interacts with the receptor through its sulfur and one of its nitrogen atoms, with the sulfur atom acting as a proton acceptor and the nitrogen atom as a proton donor. nih.gov
Quantum chemical studies on Dimaprit, alongside histamine and another analog, amthamine (B1667264), suggest a new activation model for the H2 receptor. nih.gov This model posits that these agonists likely accept a proton from a proton-donating site on the receptor at their double-bonded nitrogen atoms. nih.gov The interaction is believed to occur with the monocationic form of the agonist in an extended conformation. nih.gov The affinity of these compounds for the receptor has been correlated with the proton association constants of their heteroaromatic nuclei. nih.gov Furthermore, a negatively charged anchoring site on the receptor, with a pKa value of 4.17, is proposed to interact with the ethylammonium (B1618946) side chain of these agonists. nih.gov
Rational Design and Synthesis of Dimaprit Dihydrochloride (B599025) Analogues with Modified Pharmacological Profiles
Building on the SAR of Dimaprit, medicinal chemists have rationally designed and synthesized a variety of analogues with modified pharmacological profiles. These modifications have targeted enhanced H2 receptor selectivity and potency, as well as novel activities at other receptors and enzymes.
A notable success in the rational design of Dimaprit analogues is the development of amthamine, which is a cyclic analogue of Dimaprit. nih.gov Amthamine, chemically [2-amino-5-(2-aminoethyl)-4-methylthiazole], has demonstrated itself to be a more potent and selective histamine H2 receptor agonist than Dimaprit. nih.govnih.gov In various experimental models, amthamine was found to be 3 to 10 times more potent than Dimaprit and roughly equipotent with histamine. nih.gov Its efficacy was significantly higher than both histamine and Dimaprit in inducing gastric acid secretion in anesthetized rats. nih.gov This enhanced activity is attributed to its rigid aromatic structure, which likely presents the key pharmacophoric elements in a more optimal orientation for binding to the H2 receptor. imrpress.com
Interestingly, the structural similarity between Dimaprit and L-arginine, the endogenous substrate for nitric oxide synthase (NOS), prompted investigations into the effects of Dimaprit and its analogues on NOS activity. nih.gov It was discovered that Dimaprit inhibits rat brain NOS (nNOS) with an IC50 of 49±14 μM. nih.gov
Further studies on Dimaprit analogues revealed important structure-activity relationships for nNOS inhibition. nih.gov Modification of the N,N-dimethylamino group led to significant changes in inhibitory potency. nih.gov Specifically, the removal of one or both methyl groups from the non-isothiourea nitrogen atom of Dimaprit resulted in improved nNOS inhibitory properties. nih.gov The resulting analogues, methylaminopropylisothiourea and aminopropylisothiourea, exhibited IC50 values of 7.6± μM and 4.1±0.9 μM, respectively. nih.gov It has been hypothesized that the inhibitory effects of these primary and secondary amine analogues may be due to their rearrangement into the corresponding mercaptoalkylguanidines in aqueous solution. nih.gov In contrast, nitrosylation of the isothiourea group of Dimaprit was found to decrease its nNOS inhibitory activity. nih.gov
Table 1: nNOS Inhibitory Activity of Dimaprit and its Analogues
| Compound | IC50 (µM) for nNOS Inhibition |
|---|---|
| Dimaprit | 49 ± 14 |
| Methylaminopropylisothiourea | 7.6 ± µM |
| Aminopropylisothiourea | 4.1 ± 0.9 |
| Guanidine (B92328) analogue of Dimaprit | >100 |
| Nitro guanidine derivative of Dimaprit | 17 ± 4.0 |
This table summarizes the 50% inhibitory concentration (IC50) values of Dimaprit and several of its analogues against neuronal nitric oxide synthase (nNOS). The data is sourced from a study by Paquay et al. (1999). nih.govnih.gov
Dimaprit itself has been shown to possess activity at other histamine receptor subtypes, including H3 antagonist and H4 agonist effects. imrpress.comnih.gov This has spurred the exploration of structural modifications to create analogues with altered selectivity profiles.
For instance, the non-imidazole compound Dimaprit, which acts as an H2/H4 agonist and an H3 antagonist, has served as a template for developing more selective H4 receptor agonists. imrpress.com A significant development in this area is VUF 8430 (2-(2-guanidinoethyl)isothiourea), an analogue where the alkylthiourea structure of Dimaprit was substituted with a guanidyl moiety. imrpress.comnih.gov VUF 8430 was found to be a potent and selective H4 receptor full agonist with a Ki value of 32 nM. imrpress.com While it also showed full agonist activity at the H3 receptor, it was inactive at H1 and H2 receptors. nih.gov This demonstrates how rational structural modifications of the Dimaprit scaffold can lead to compounds with significantly altered and more selective pharmacological profiles.
Computational and Theoretical Modeling of Dimaprit Dihydrochloride-Receptor Interactions
Computational and theoretical modeling have played a crucial role in understanding the interactions between Dimaprit and its target receptors at a molecular level.
Molecular docking and dynamics simulations have been employed to predict the binding mode of Dimaprit to the histamine H2 receptor. nih.gov These computational techniques have been used to construct theoretical models of the H2 receptor, often based on the structural properties of Dimaprit and other agonists like N alpha-guanylhistamine. nih.gov
These models propose specific interactions between the ligand and receptor. For example, a glutamate (B1630785) or aspartate residue in the receptor is suggested to act as a negative site for anchoring the cation of the agonist, as well as a proton-acceptor site. nih.gov A proton-donor site, potentially a lysine, arginine, or histidine residue, is also proposed. nih.gov The activation of the H2 receptor is thought to involve a proton-relay process, and molecular simulations have been used to study the feasibility of this mechanism. nih.gov Two possible interaction models for Dimaprit have been considered: one where the two nitrogen atoms of the isothiourea group are key, and another where a sulfur and a nitrogen atom of this group are essential for receptor recognition. nih.gov Computational analyses, including molecular electrostatic potential calculations, favor the model where the isothiourea moiety interacts via its sulfur and nitrogen atoms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Dimaprit Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities, thereby enabling the prediction of the activity of novel analogues. While comprehensive 3D-QSAR models for dimaprit analogues are not extensively detailed in publicly available literature, the principles of SAR have been applied to understand the structural requirements for activity at various receptors.
The structural modifications of dimaprit have been shown to significantly impact its potency and selectivity. For instance, alterations to the N,N-dimethylamino group have a pronounced effect on the compound's activity. Removal of one or both methyl groups from the terminal nitrogen of dimaprit has been found to enhance its inhibitory properties at the neuronal nitric oxide synthase (nNOS). This suggests that the degree of substitution on this nitrogen is a key determinant of its interaction with this particular enzyme.
Furthermore, the isothiourea moiety of dimaprit is crucial for its activity. Replacing this group with a guanidyl moiety has been shown to improve potency and selectivity for the H4 receptor over the H2 and H3 receptors. This indicates that the electronic and hydrogen-bonding properties of this part of the molecule are critical for receptor recognition and activation.
The length of the alkyl chain connecting the dimethylamino and isothiourea groups also plays a role in receptor affinity. Studies on a series of N-(substituted-benzyl)-N'-(pyrrolidinylalkyl)guanidines, which are structurally related to dimaprit, have revealed that the length of the alkyl chain influences the affinity for the histamine H3 receptor. Specifically, N-(4-chlorobenzyl)-N'-(7-pyrrolidin-1-ylheptyl)guanidine demonstrated a higher affinity than the corresponding hexyl derivative, suggesting that the spatial separation between the two ends of the molecule is a critical parameter for optimal receptor binding.
The following table summarizes the structure-activity relationships of some dimaprit analogues based on available research findings:
| Compound/Modification | Target Receptor/Enzyme | Observed Activity | Reference |
| Removal of methyl group(s) from the N,N-dimethylamino group | nNOS | Improved inhibitory properties | |
| Substitution of the isothiourea with a guanidyl moiety | H4 Receptor | Improved potency and selectivity | |
| Variation in alkyl chain length in related guanidine analogues | H3 Receptor | Longer chain (heptyl) showed higher affinity than shorter chain (hexyl) |
Conformational Analysis and Bioactive Conformation Prediction
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation, known as the bioactive conformation, which allows it to bind to its biological target. The conformational analysis of dimaprit has been a subject of theoretical studies to elucidate the structural features that govern its activity, particularly at the histamine H2-receptor.
Early conformational studies on dimaprit were conducted using the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method. These studies aimed to identify the preferred conformations of the molecule and to understand the conformational features that determine its activity at the H2-histamine receptor. The results from these analyses, when compared with those of H2-receptor antagonists, suggested that while preferred conformations exist, the ability of a molecule to adopt other, potentially less stable, conformations may be crucial for its biological activity.
More recent theoretical studies have employed receptor mapping techniques, including ab initio energy calculations, geometry optimizations, and molecular electrostatic potential (MEP) calculations, to model the interaction of dimaprit with the H2-receptor. These studies have compared the conformational and electronic properties of dimaprit to those of histamine, for which the bioactive conformation and points of interaction with the H2-receptor are better understood.
Two primary models for the interaction of the isothiourea moiety of dimaprit with the H2-receptor have been considered. In one model, the two nitrogen atoms of the isothiourea group are proposed to mimic the function of the nitrogen atoms in the imidazole (B134444) ring of histamine. In an alternative model, a sulphur atom and a nitrogen atom of the isothiourea moiety are thought to be the key interacting points.
Based on geometrical similarities and MEP comparisons with histamine, as well as considerations of the conformational energy of dimaprit in the proposed interaction models, it has been suggested that the isothiourea moiety of dimaprit most likely interacts with the histamine H2-receptor through its sulphur and nitrogen atoms. In this proposed bioactive conformation, the sulphur atom is believed to act as a proton acceptor, while one of the nitrogen atoms functions as a proton donor. This model has also been used to explain the pharmacological behavior of other simple structural analogues of dimaprit.
Quantum chemical studies on dimaprit and its cyclic analogue, amthamine, have further supported the importance of an extended conformation for H2-receptor agonism. These studies suggest that in their monocationic form, these agonists interact with the receptor surface in an extended conformation, and their affinities are correlated with the proton association constants of their respective heteroaromatic nuclei.
Methodological Considerations and Advanced Techniques in Dimaprit Dihydrochloride Research
Radioligand Binding Assays for Receptor Affinity and Density Determination
Radioligand binding assays are fundamental in vitro tools used to quantify the interaction between a ligand, such as Dimaprit (B188742), and its receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of tissues, cells, or membranes expressing the receptor of interest. By measuring the amount of radioactivity bound to the preparation, researchers can determine key parameters of the ligand-receptor interaction.
The primary outputs of these assays are the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the receptor's affinity for the ligand. A lower Kd value indicates higher affinity. The Bmax value quantifies the total concentration of receptors in the sample. nih.gov
In the context of Dimaprit research, competition binding assays are particularly valuable. In these experiments, a fixed concentration of a radiolabeled ligand for the H2 receptor (e.g., [³H]-tiotidine) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled Dimaprit. Dimaprit competes with the radioligand for binding to the H2 receptor, and the extent of this competition is used to calculate its inhibitory constant (Ki), which is indicative of its binding affinity. These assays have been instrumental in confirming the high selectivity of Dimaprit for the H2 receptor compared to H1 or H3 receptors. nih.gov
Table 1: Key Parameters Determined by Radioligand Binding Assays
| Parameter | Description | Significance in Dimaprit Research |
| Kd (Equilibrium Dissociation Constant) | Concentration of a ligand required to occupy 50% of the receptors at equilibrium. | Measures the affinity of a radioligand for the H2 receptor. |
| Bmax (Maximum Receptor Density) | Total concentration of receptors in the tissue or cell preparation. | Determines the number of H2 receptors present in a given sample. |
| Ki (Inhibitory Constant) | Concentration of a competing ligand (e.g., Dimaprit) that binds to 50% of the receptors in a competition assay. | Quantifies the binding affinity of Dimaprit for the H2 receptor. |
Functional Assays for Measuring Receptor Activation and Signal Transduction
Functional assays are essential for moving beyond simple binding affinity to understand the physiological consequences of Dimaprit binding to the H2 receptor. These assays measure the cellular responses triggered by receptor activation.
The histamine (B1213489) H2 receptor is canonically coupled to the Gs alpha subunit of a heterotrimeric G-protein. imrpress.com Activation of this pathway by an agonist like Dimaprit stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). imrpress.com Therefore, measuring the intracellular accumulation of cAMP is a direct functional readout of H2 receptor activation.
These assays are typically performed on whole cells expressing the H2 receptor. Cells are treated with Dimaprit, and the resulting change in intracellular cAMP levels is quantified. eurofinsdiscovery.comrevvity.com Various methods are available for this quantification, including radioimmunoassays, enzyme-linked immunosorbent assays (ELISA), and luminescence-based reporter systems like AlphaScreen or GloSensor. revvity.comnih.gov Studies using these assays have demonstrated Dimaprit's ability to potently and efficaciously increase cAMP levels, confirming its role as an H2 receptor agonist. nih.goveurofinsdiscovery.com
Table 2: Example Data from a cAMP Accumulation Assay for H2 Receptor Agonists
| Compound | EC50 (nM) |
| Histamine | 920 |
| Dimaprit | 3600 |
| (R)-alpha-Methylhistamine | 100000 |
| Source: Data derived from a human H2 receptor cell-based agonist cAMP assay. eurofinsdiscovery.com |
While the primary signaling pathway for the H2 receptor is through Gs and cAMP, there is evidence for alternative signaling pathways. imrpress.com Some G-protein coupled receptors can also couple to Gq proteins, which activate phospholipase C (PLC). imrpress.com Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is known as phosphoinositide turnover.
Measuring the accumulation of inositol phosphates, particularly IP3, serves as an indicator of Gq pathway activation. imrpress.com This is often done by pre-labeling cells with [³H]-inositol and then quantifying the amount of radiolabeled inositol phosphates produced following stimulation with an agonist. nih.gov While less common for H2 receptor studies, this assay can be used to investigate potential biased agonism or signaling crosstalk for Dimaprit.
The IP3 generated from phosphoinositide turnover binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. imrpress.comnih.gov This increase in intracellular calcium can be measured in real-time using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) or bioluminescent proteins.
Because the H2 receptor is primarily Gs-coupled, it does not directly stimulate calcium mobilization. However, researchers can employ chimeric G-proteins to study Gs-coupled receptor activation via a calcium readout. nih.gov In this technique, the C-terminus of a Gq alpha subunit is replaced with the C-terminus of a Gs alpha subunit (creating a Gqs chimera). biorxiv.org When cells expressing the H2 receptor and this Gqs chimera are stimulated with Dimaprit, the receptor couples to the chimera, activating the Gq pathway and leading to a measurable increase in intracellular calcium. biorxiv.org This provides a robust and sensitive method for studying H2 receptor activation in high-throughput screening formats.
To more directly measure the initial step of signal transduction—the interaction between the activated receptor and its G-protein—researchers utilize G-protein recruitment assays. A prominent example is the split-luciferase complementation assay. nih.govmdpi.com
In this system, a luciferase enzyme is split into two non-functional fragments. One fragment is fused to the H2 receptor, and the other is fused to a G-protein (or a minimal G-protein, "mini-G"). nih.gov When Dimaprit binds to and activates the H2 receptor, it recruits the G-protein, bringing the two luciferase fragments into close proximity. This allows the fragments to reconstitute into a functional enzyme, which generates a luminescent signal in the presence of a substrate. nih.gov This technique provides a real-time, proximal readout of receptor-G-protein coupling and is highly valuable for studying the kinetics and specificity of this interaction. nih.govnih.gov
Gene Expression and Protein Analysis Techniques (e.g., RT-PCR, Western Blotting, Immunostaining)
To understand the longer-term effects of Dimaprit exposure or to characterize the experimental systems used, researchers employ techniques to analyze gene and protein expression.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to detect and quantify the messenger RNA (mRNA) levels of a specific gene, such as the gene encoding the H2 receptor (HRH2). nih.govresearchgate.net By converting mRNA into complementary DNA (cDNA) and then amplifying it, quantitative RT-PCR (qPCR) can determine if treatment with Dimaprit or other factors alters the expression of the H2 receptor or downstream signaling components at the transcriptional level. nih.govresearchgate.net
Western Blotting: Also known as immunoblotting, this method is used to detect and quantify specific proteins in a sample. bosterbio.com Cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein (e.g., the H2 receptor). nih.govnih.gov Western blotting can be used to confirm the expression of the H2 receptor in a cell line or to investigate changes in receptor protein levels after prolonged exposure to Dimaprit, which might induce receptor downregulation. nih.gov
Immunostaining: Techniques like immunohistochemistry (in tissues) and immunocytochemistry (in cells) use antibodies to visualize the location and distribution of a specific protein. bosterbio.com An antibody against the H2 receptor can be used to stain cells or tissue sections, allowing researchers to see where the receptor is expressed. This can be crucial for understanding which cells and tissues are targets for Dimaprit's action. nih.gov
Histopathological and Morphological Assessments in Tissue Models
In the investigation of Dimaprit Dihydrochloride's effects at the tissue and cellular level, histopathological and morphological assessments are crucial. These evaluations provide insights into the structural changes that may occur in response to the activation of the histamine H2 receptor. While comprehensive histopathological studies specifically detailing the effects of Dimaprit Dihydrochloride (B599025) are not extensively documented in publicly available literature, the methodologies and findings from related studies on H2 receptor agonists and antagonists offer a framework for understanding the potential tissue-level impacts.
Histopathological examination typically involves the microscopic analysis of tissue sections that have been fixed, processed, and stained. A common staining method is Hematoxylin and Eosin (H&E), which allows for the visualization of cellular morphology and tissue architecture. In the context of Dimaprit research, such techniques could be applied to a variety of tissue models, including gastrointestinal, cardiovascular, and immune tissues, where H2 receptors are known to be expressed. For instance, studies on the effects of H2 receptor antagonists on the healing of colonic anastomosis in rats have utilized measurements of anastomotic bursting pressure and hydroxyproline (B1673980) content as indicators of tissue repair and collagen deposition nih.gov. These endpoints are intrinsically linked to the underlying histology and morphology of the healing tissue.
Morphological assessments can also be conducted at the cellular level using in vitro models. For example, studies have investigated the in vitro effects of Dimaprit on lymphocyte responsiveness, noting cytotoxic effects at higher concentrations nih.gov. Such studies would typically involve microscopic examination of cell cultures to assess cell viability, proliferation, and any morphological alterations. Furthermore, research into the anti-tumor activity of Dimaprit has utilized tumor cell cultures, where morphological changes and inhibition of cell proliferation were key parameters of interest nih.gov.
The table below summarizes potential histopathological and morphological parameters that could be assessed in tissues or cells exposed to this compound, based on the known functions of the H2 receptor and findings from related compounds.
| Assessment Parameter | Tissue/Cell Model | Potential Findings | Relevance to Dimaprit Research |
| Cellular Infiltration | Gastric Mucosa, Inflammatory Lesions | Changes in the number and type of inflammatory cells. | Understanding the role of H2 receptor activation in inflammation. |
| Glandular Morphology | Gastric Mucosa | Alterations in the structure of gastric glands. | Assessing the impact on acid-secreting parietal cells. |
| Collagen Deposition | Wound Healing Models, Fibrotic Tissues | Quantification of collagen fibers using specific stains (e.g., Masson's trichrome). | Evaluating the role of H2 receptors in tissue repair and fibrosis. |
| Cell Viability and Apoptosis | In vitro cell cultures (e.g., lymphocytes, tumor cells) | Determination of cell death pathways through techniques like TUNEL staining. | Investigating dose-dependent cytotoxicity and potential therapeutic applications. nih.govnih.gov |
| Cellular Proliferation | In vitro cell cultures, tissue biopsies | Measurement of proliferation markers (e.g., Ki-67). | Understanding the influence on cell growth and division. nih.gov |
These methodological approaches, while not exhaustively documented specifically for this compound, represent the standard techniques that would be employed to characterize its effects on tissue and cellular structure.
Advanced Pharmacological Techniques for Receptor Characterization (e.g., Irreversible Antagonists)
The characterization of the interaction between this compound and the histamine H2 receptor is fundamental to understanding its pharmacological profile. Advanced techniques are employed to elucidate the affinity, efficacy, and kinetics of this interaction. A key tool in receptor pharmacology is the use of irreversible antagonists.
Irreversible antagonists are ligands that bind to a receptor in a manner that is not easily reversible, often through the formation of a covalent bond. This contrasts with competitive antagonists, which bind reversibly and whose effects can be overcome by increasing the concentration of the agonist. The use of irreversible antagonists in conjunction with an agonist like Dimaprit can provide valuable information about the receptor reserve (also known as spare receptors). By progressively inactivating a fraction of the receptor population with an irreversible antagonist, it is possible to observe a rightward shift in the agonist's dose-response curve, followed by a depression of the maximal response. This experimental paradigm allows for the calculation of the dissociation constant (KA) of the agonist and an estimation of the proportion of receptors that need to be occupied to elicit a maximal response.
Beyond the use of irreversible antagonists, a suite of other advanced techniques is available for the detailed characterization of G protein-coupled receptors (GPCRs) like the H2 receptor. These methods allow for a more nuanced understanding of receptor function, including ligand binding, receptor activation, and downstream signaling events.
Radioligand Binding Assays: These assays are a cornerstone of receptor pharmacology. uni-regensburg.dereactionbiology.comtandfonline.comnih.gov They involve the use of a radiolabeled ligand (either an agonist or an antagonist) to quantify the number of receptors in a tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd). Competition binding assays, where a non-labeled ligand like Dimaprit is used to displace the binding of a radioligand, can be used to determine the affinity (Ki) of the unlabeled ligand.
Functional Assays: These assays measure the cellular response to receptor activation. For the H2 receptor, which is coupled to Gs proteins and stimulates adenylyl cyclase, functional assays often involve the measurement of intracellular cyclic AMP (cAMP) levels. More advanced functional assays can monitor real-time changes in second messengers or downstream signaling events.
Resonance Energy Transfer Techniques (FRET and BRET): Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying protein-protein interactions in living cells. researchgate.netnih.govnih.govnih.govresearchgate.netnih.govmdpi.comberthold.com These methods can be used to monitor the interaction between the H2 receptor and its signaling partners, such as G proteins and β-arrestins, upon stimulation by an agonist like Dimaprit. They can provide insights into the kinetics of these interactions and the conformational changes that occur during receptor activation.
The table below summarizes some of the advanced pharmacological techniques used in the characterization of H2 receptor ligands like this compound.
| Technique | Principle | Information Obtained | Relevance to Dimaprit Research |
| Irreversible Antagonism | Covalent or pseudo-irreversible binding of an antagonist to the receptor. | Receptor reserve, agonist dissociation constant (KA). | Quantifying the efficiency of receptor coupling for Dimaprit. |
| Radioligand Binding | Use of a radiolabeled ligand to quantify receptor binding. uni-regensburg.dereactionbiology.comtandfonline.comnih.gov | Receptor density (Bmax), ligand affinity (Kd, Ki). uni-regensburg.de | Determining the affinity of Dimaprit for the H2 receptor. |
| cAMP Assays | Measurement of intracellular cyclic AMP levels following receptor activation. | Agonist efficacy and potency (EC50). | Quantifying the functional response to Dimaprit-induced H2 receptor activation. |
| FRET/BRET | Measurement of energy transfer between fluorescent or luminescent proteins. researchgate.netnih.govnih.govnih.govresearchgate.netnih.govmdpi.comberthold.com | Real-time monitoring of protein-protein interactions (e.g., receptor-G protein coupling). | Elucidating the molecular dynamics of H2 receptor activation by Dimaprit. |
Through the application of these advanced pharmacological techniques, a comprehensive understanding of the molecular mechanisms underlying the action of this compound at the histamine H2 receptor can be achieved.
Future Directions and Unexplored Research Avenues for Dimaprit Dihydrochloride
Investigation of Novel H2 Receptor-Mediated Physiological Roles and Biological Systems
While the role of H2 receptors in gastric parietal cells is canonical, these receptors are expressed in a wide array of tissues, including the heart, smooth muscle, and various immune cells, where their functions are less defined. nih.govfrontiersin.org Future research should leverage Dimaprit (B188742) Dihydrochloride (B599025) to explore these non-canonical roles. For instance, H2 receptor activation is known to have positive chronotropic and inotropic effects on the heart, but its precise role in cardiomyocyte physiology and pathophysiology, particularly in conditions like ischemia-reperfusion injury, warrants deeper investigation. frontiersin.org
Another critical area is the immune system. H2 receptor activation can modulate immune responses, including inhibiting T-cell proliferation and cytokine production. wikipedia.org Using Dimaprit Dihydrochloride in models of inflammation and autoimmune disease could clarify the receptor's role in immune homeostasis and its potential as a target for immunomodulatory strategies. Furthermore, emerging evidence suggests a role for H2 receptors in regulating cell growth and differentiation, presenting an opportunity to study the impact of selective H2 agonism in developmental processes and oncology. nih.govphysiology.org
Deeper Characterization of Non-Canonical and Atypical Signaling Pathways Activated by this compound
The classical signaling pathway for the H2 receptor involves coupling to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). wikipedia.orgimrpress.com However, it is now apparent that H2 receptors can engage in more complex signaling. Research indicates that the H2 receptor can also couple to other G proteins to activate the phosphoinositide signaling cascade, resulting in the mobilization of intracellular calcium. nih.govphysiology.org
Moreover, evidence suggests the existence of cAMP-independent pathways and biased agonism, where a ligand can selectively activate one signaling pathway over another. imrpress.com Future studies should employ this compound to systematically dissect these non-canonical pathways. A key question is whether this compound acts as a biased agonist and, if so, under what cellular contexts. Characterizing its signaling footprint beyond cAMP, for instance, on the MAPK/ERK pathway, could reveal novel cellular functions associated with H2 receptor activation.
| Pathway Type | Key Mediators | Primary Outcome | Future Research Focus with Dimaprit |
|---|---|---|---|
| Canonical | Gs protein, Adenylyl Cyclase, cAMP, PKA | Gastric acid secretion, smooth muscle relaxation. wikipedia.org | Quantify pathway activation in novel cell types (e.g., specific immune cells). |
| Non-Canonical | Gq protein, Phospholipase C (PLC), IP3, DAG, Ca2+ | Modulation of cell growth and differentiation. imrpress.com | Characterize the extent and physiological relevance of Dimaprit-induced calcium mobilization. |
| Atypical/Biased | β-arrestin, MAPK/ERK pathway | Regulation of gene expression (e.g., c-fos). physiology.org | Investigate if Dimaprit exhibits biased agonism and identify downstream gene targets. |
Development of Advanced Analogues with Highly Tuned Receptor Subtype Selectivity or Multi-Target Activity for Research Purposes
While Dimaprit is highly selective for the H2 receptor over the H1 receptor, its activity at H3 and H4 receptors has been noted. abcam.com Furthermore, some research indicates it can inhibit neuronal nitric oxide synthase (nNOS) at higher concentrations. medchemexpress.comnih.gov A significant future direction is the rational design of advanced Dimaprit analogues. These efforts could focus on several key goals:
Enhanced Selectivity: Developing compounds with even greater selectivity for the H2 receptor over H3 and H4 subtypes to provide a cleaner pharmacological tool.
Biased Agonism: Creating analogues that are intentionally biased toward a specific signaling pathway (e.g., cAMP vs. Ca2+ mobilization) would be invaluable for dissecting the physiological consequences of activating each pathway individually.
Multi-Target Ligands: For specific research questions, designing molecules that combine H2 agonism with antagonism at another receptor (e.g., H1 or H4) could help probe the complex interplay of histamine (B1213489) signaling in inflammatory and allergic models. nih.gov The development of amthamine (B1667264), a cyclic analogue of dimaprit, serves as a precedent for such structure-activity relationship studies. nih.gov
Application of Systems Biology and Omics Approaches to Understand Network-Level Effects in Experimental Models
The advent of high-throughput omics technologies offers an unprecedented opportunity to understand the global cellular response to H2 receptor activation. frontiersin.org Moving beyond single-pathway analysis, future studies should use this compound to stimulate cells or tissues, followed by comprehensive profiling using transcriptomics, proteomics, and metabolomics. nih.govnih.gov
This systems-level approach can uncover previously unknown gene networks, protein-protein interactions, and metabolic pathways modulated by H2 signaling. mdpi.com For example, applying proteomics to cardiac cells stimulated with Dimaprit could identify novel phosphorylation targets of Protein Kinase A (PKA) or other activated kinases. frontiersin.org Similarly, metabolomic analysis of immune cells could reveal how H2 activation alters cellular metabolism to support an anti-inflammatory state. Integrating these multi-omics datasets will be crucial for building comprehensive models of H2 receptor function in health and disease. mdpi.com
Elucidation of this compound's Role in Receptor Heterodimerization and Allosteric Modulation Studies
G protein-coupled receptors (GPCRs), including the H2 receptor, are known to form homodimers and heterodimers with other receptors, which can significantly alter their signaling properties. To date, the potential for the H2 receptor to form heterodimers with other GPCRs (e.g., adrenergic or muscarinic receptors in the heart) is a largely unexplored frontier.
This compound is an ideal tool for these investigations. Future research could use techniques like Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) in cells co-expressing the H2 receptor with other GPCRs. By applying Dimaprit, researchers can determine if H2 activation allosterically modulates the binding or signaling of a partner receptor, and vice versa. Uncovering such interactions could reveal new layers of signal integration and cross-talk, providing novel insights into the regulation of complex physiological processes.
Exploration of this compound's Potential in Emerging Preclinical Disease Models (within defined scope of exclusions)
The expanding knowledge of H2 receptor biology points to its involvement in various pathologies, creating opportunities to use this compound as a research tool in novel preclinical models. One promising area is inflammation-associated cancer. Studies have shown that H2 receptor signaling can have anti-tumorigenic effects in models of colitis-associated colon cancer, contrasting with the pro-tumorigenic effects of H1 receptor signaling. nih.gov Dimaprit could be used in such models to specifically probe the protective mechanisms of H2 activation on intestinal epithelial and immune cells. nih.gov
In cardiovascular research, Dimaprit can be used in models of cardiac disease to dissect the specific contributions of H2 receptor-mediated vasodilation and inotropy. frontiersin.orgnih.gov In immunology, its ability to inhibit iNKT cell responses in the lung suggests its utility as a tool in preclinical models of asthma and other allergic airway diseases to understand the role of H2-mediated immune suppression. mdpi.com The use of Dimaprit in these and other emerging models, such as retinal ischemic diseases, will be crucial for validating the H2 receptor as a potential node in various disease networks. mdpi.com
| Compound Name |
|---|
| Acetylcholine |
| Amthamine |
| Cetirizine |
| Cimetidine (B194882) |
| This compound |
| Famotidine |
| Gastrin |
| Histamine |
| Loratadine |
| Nizatidine |
| Omeprazole |
| Ranitidine |
Q & A
Q. What is the primary mechanism of action of Dimaprit dihydrochloride, and how can its receptor specificity be experimentally confirmed?
this compound acts as a selective histamine H2 receptor agonist with minimal activity at H1 receptors (<0.0001% of histamine's potency) . To confirm specificity, researchers should perform receptor-binding assays using H2 antagonists (e.g., cimetidine) alongside H1 antagonists (e.g., diphenhydramine) in parallel experiments. Functional studies measuring gastric acid secretion (H2-mediated) versus bronchoconstriction (H1-mediated) in isolated tissues can further validate selectivity .
Q. How should in vivo dosing regimens be optimized for this compound across species?
Species-specific dosing requires adjustment using body surface area (BSA) normalization via the Km coefficient method. For example, a mouse dose of 1.25 μM/kg/min (i.v.) translates to 0.625 μM/kg/min in rats (Km coefficients: 3 for mice, 6 for rats) . Dose-response curves should be established for each model, as efficacy varies (e.g., 1–100 nM/kg/min in dogs vs. 2–64 μM/h in cats) .
Q. What are the recommended protocols for preparing stable this compound solutions?
Dimaprit is soluble in water (up to 100 mM) but degrades rapidly at room temperature. Stock solutions should be prepared in sterile water, aliquoted, and stored at -20°C for ≤1 month. For long-term storage, lyophilized powder should be kept at -20°C in desiccated conditions .
Q. How does this compound’s poor blood-brain barrier (BBB) penetration influence experimental design?
Systemic administration (e.g., i.v. or oral) primarily affects peripheral H2 receptors. For central nervous system studies, intracerebroventricular (ICV) delivery is required to bypass BBB limitations. This necessitates validation via cerebrospinal fluid (CSF) sampling or concurrent use of BBB permeability markers .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Dimaprit’s hemodynamic effects between species?
Dimaprit causes dose-dependent hypotension in cats (0.01–1 μM/kg i.v.) but no heart rate changes in dogs at similar doses. To address this, employ telemetry for continuous hemodynamic monitoring and control for species-specific vascular bed responses (e.g., femoral vasodilation in rats). Cross-species comparisons should normalize for baseline H2 receptor density and coupling efficiency .
Q. What methodological controls are essential when studying Dimaprit’s dual H2 agonism and nNOS inhibition?
Dimaprit inhibits neuronal nitric oxide synthase (nNOS) with an IC50 of 49 ± 14 μM, which overlaps with H2 activation thresholds. Use selective nNOS inhibitors (e.g., L-NAME) in parallel to isolate H2-mediated effects. Measure NO production (e.g., Griess assay) alongside H2-specific endpoints (e.g., cAMP accumulation) .
Q. How should metabolic byproducts like Nordimaprit be accounted for in pharmacokinetic studies?
Nordimaprit, an active metabolite and H2 agonist, accumulates in chronic dosing models. Use HPLC-MS to quantify parent and metabolite concentrations in plasma/tissues. Time-course studies should differentiate acute (Dimaprit) vs. sustained (Nordimaprit) effects, particularly in gastric acid secretion assays .
Q. What analytical methods validate this compound purity and batch consistency?
Batch-to-batch variability is minimized using NMR (≥98% purity) and LC-MS for structural confirmation. Certificates of Analysis (COA) should include residual solvent profiles and endotoxin levels for in vivo studies. Cross-validate with functional assays (e.g., H2 receptor activation in HEK293 cells) .
Q. How can researchers optimize protocols for studying Dimaprit’s anti-inflammatory effects?
In cutaneous inflammation models, co-administer H1/H2 antagonists to dissect receptor contributions. For example, pre-treat with cimetidine (H2 antagonist) to block Dimaprit’s effects, then measure histamine-induced edema. Use 125I-albumin extravasation assays to quantify vascular permeability .
Q. What strategies mitigate off-target effects in high-concentration in vitro studies?
At concentrations >50 μM, Dimaprit’s nNOS inhibition dominates. Use lower doses (0.1–10 μM) for H2-specific studies and include a negative control (e.g., H2 receptor knockout cells). For nNOS-focused work, pair Dimaprit with H2 antagonists to eliminate receptor cross-talk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
